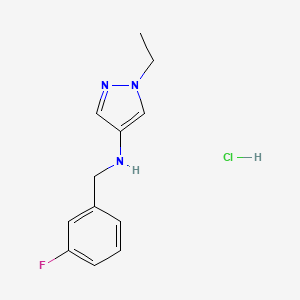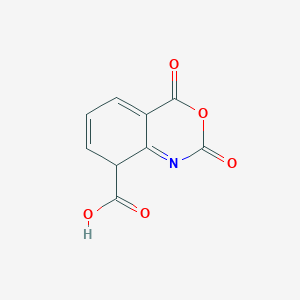
Meperidine-D4.HCl (Pethidine-D4.HCl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride is a synthetic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are widely used in medicinal chemistry due to their diverse biological activities. This compound is particularly notable for its applications in pharmaceutical research and drug development.
Vorbereitungsmethoden
The synthesis of 1-methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or reduction of pyridine derivatives.
Introduction of the Phenyl Group: The phenyl group is typically introduced via Friedel-Crafts alkylation or acylation reactions.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the ester with hydrochloric acid to form the monohydrochloride salt.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-Methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride has several scientific research applications:
Pharmaceutical Research: It is used as a precursor in the synthesis of various drugs, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the pharmacokinetics and pharmacodynamics of piperidine derivatives.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of certain polymers and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride involves its interaction with specific molecular targets in the body:
Binding to Receptors: The compound binds to certain receptors in the central nervous system, modulating their activity.
Inhibition of Enzymes: It can inhibit specific enzymes involved in neurotransmitter metabolism.
Pathway Modulation: The compound affects various signaling pathways, leading to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride can be compared with other piperidine derivatives:
The uniqueness of 1-methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H22ClNO2 |
|---|---|
Molekulargewicht |
287.82 g/mol |
IUPAC-Name |
ethyl 3,3,5,5-tetradeuterio-1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i9D2,10D2; |
InChI-Schlüssel |
WCNLCIJMFAJCPX-PQDNHERISA-N |
Isomerische SMILES |
[2H]C1(CN(CC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])C)[2H].Cl |
Kanonische SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)





![[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate](/img/structure/B12349617.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate](/img/structure/B12349634.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12349638.png)

![3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)
